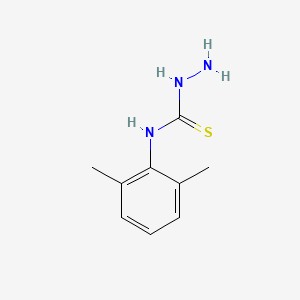

4-(2,6-Dimethylphenyl)-3-thiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(2,6-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-4-3-5-7(2)8(6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOAXWBYZFHOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352964 | |

| Record name | 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71058-35-0 | |

| Record name | N-(2,6-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71058-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(2,6-dimethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document details a robust synthetic protocol, outlines a thorough characterization workflow using modern analytical techniques, and discusses the potential applications of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of the Thiosemicarbazide Scaffold

The thiosemicarbazide moiety, characterized by the N-N-C(=S)-N backbone, is a versatile pharmacophore in drug design. Its derivatives have demonstrated a remarkable range of biological activities, which is often attributed to their ability to chelate with metal ions and interact with various biological targets.[3] The introduction of an aryl substituent at the N-4 position, as in this compound, allows for the fine-tuning of the molecule's lipophilicity and steric properties, which can significantly influence its biological efficacy and selectivity. The 2,6-dimethylphenyl group, in particular, introduces steric hindrance that can impact the molecule's conformational flexibility and its interactions with target proteins.

This guide will first elucidate the chemical synthesis of this compound, followed by a detailed exploration of its structural and spectroscopic characterization.

Synthesis of this compound

The synthesis of 4-aryl-3-thiosemicarbazides is a well-established and efficient process, typically achieved through the nucleophilic addition of hydrazine hydrate to an appropriate aryl isothiocyanate.[4] This one-step reaction is generally high-yielding and produces a product of good purity after recrystallization.

Synthetic Pathway

The synthesis of this compound proceeds via the reaction of 2,6-dimethylphenyl isothiocyanate with hydrazine hydrate.

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

2,6-Dimethylphenyl isothiocyanate

-

Hydrazine hydrate

-

Absolute ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylphenyl isothiocyanate (1 equivalent) in absolute ethanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise with continuous stirring at room temperature.

-

After the addition is complete, reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from ethanol to obtain a crystalline solid.[4][5][6][7]

-

Dry the purified product under vacuum.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed for this purpose.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₃N₃S |

| Molecular Weight | 195.28 g/mol [8][9] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 225 °C (decomposes)[9] |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol and methanol |

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic methods.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3100 | N-H stretching | Amine and Amide (NH, NH₂) |

| 3100-3000 | Aromatic C-H stretching | 2,6-Dimethylphenyl ring |

| 2980-2850 | Aliphatic C-H stretching | Methyl groups (CH₃) |

| 1600-1500 | N-H bending | Amine and Amide (NH, NH₂) |

| ~1580 | C=C stretching | Aromatic ring |

| ~1250 | C=S stretching (Thione) | Thiosemicarbazide core |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.[10][11][12][13][14]

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the complete characterization of this compound. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

¹H NMR Spectroscopy (DMSO-d₆):

A representative ¹H NMR spectrum of this compound in DMSO-d₆ is available in the SpectraBase database.[15] The expected chemical shifts are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet | 1H | NH proton (thioamide) |

| ~7.0 - 7.2 | Multiplet | 3H | Aromatic protons (phenyl ring) |

| ~4.5 - 5.0 | Broad Singlet | 2H | NH₂ protons |

| ~2.2 | Singlet | 6H | Methyl protons (2 x CH₃) |

Note: The chemical shifts of the NH and NH₂ protons can be broad and may shift depending on the concentration and temperature.[16][17][18][19][20]

¹³C NMR Spectroscopy (DMSO-d₆):

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Expected ¹³C NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=S (Thione carbon) |

| ~135-140 | Quaternary aromatic carbons (C-2, C-6) |

| ~125-130 | Aromatic carbons (CH) |

| ~18 | Methyl carbons (CH₃) |

Note: These are approximate chemical shifts based on related structures.[21][22][23][24]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 195, corresponding to the molecular weight of the compound.

-

Major Fragmentation Peaks: Fragmentation may occur at the N-N bond and the bond between the phenyl ring and the nitrogen atom. Expected fragments would correspond to the 2,6-dimethylphenyl group and the thiosemicarbazide moiety.[25][26]

Characterization Workflow

Caption: A streamlined workflow for the characterization of the synthesized compound.

Potential Applications and Future Directions

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, are subjects of intense research in drug discovery.[27][28] The title compound, this compound, serves as a valuable intermediate for the synthesis of a library of novel thiosemicarbazones with potential therapeutic applications.

-

Anticancer Activity: Many thiosemicarbazones have shown potent anticancer activity through various mechanisms, including the inhibition of ribonucleotide reductase and topoisomerase II, and the induction of apoptosis.

-

Antimicrobial and Antiviral Activity: The thiosemicarbazide scaffold is present in several compounds with demonstrated activity against a range of bacteria, fungi, and viruses.

-

Antiparasitic Agents: Thiosemicarbazides and their derivatives have been investigated for their efficacy against parasites such as Trypanosoma cruzi and Plasmodium falciparum.

Future research could focus on the synthesis of a series of thiosemicarbazones derived from this compound and their screening for various biological activities. Structure-activity relationship (SAR) studies could then be conducted to optimize the lead compounds for improved potency and selectivity.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The straightforward synthetic route and the comprehensive characterization protocol outlined herein will be valuable for researchers in organic and medicinal chemistry. The potential of this compound as a building block for the development of new therapeutic agents underscores the importance of continued research in this area.

References

- Mishra, R. (2019). Synthesis and Evaluation of Biological activities of Thiosemicarbazones derivatives. International Journal of PharmTech Research, 3(3), 1625-1629.

- Kumar, A., Mishra, R., Mazumder, A., & Mazumder, R. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1959-1974.

- Fatondji, H. R., Gbaguidi, F., et al. (2011). Synthesis, characterization and trypanocidal activity of some aromatic thiosemicarbazones and their 1,3,4-thiadiazolines derivatives. Journal of Chemical and Pharmaceutical Research, 3(2), 735-743.

- Plech, T., Wujec, M., Siwek, A., et al. (2012). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. European Journal of Medicinal Chemistry, 47, 580-586.

- Waghmare, R., Lokhande, R., & Tarade, A. (2017). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY THIOSERMICARBAZIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 536-551.

- Molla, M. E., Abser, M. N., & Islam, M. M. (2013). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Journal of Applicable Chemistry, 2(4), 846-854.

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Hossain, M. S., Zakaria, C. M., & Zahan, M. K. E. (2019). IR spectra of thiosemicarbazide. ResearchGate. Retrieved from [Link]

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2020). Egyptian Journal of Chemistry, 63(11), 4429-4441.

-

Wiley-VCH GmbH. (n.d.). This compound - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative 13 C-NMR spectrum of compound (3). Retrieved from [Link]

- Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 334-343.

- Al-Amiery, A. A., et al. (2019). Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones. Journal of Physics: Conference Series, 1234, 012064.

- Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand. (2023). Molbank, 2023(4), M1781.

- United States Patent US2657234A. (1953).

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- ACS Omega. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega, 5(46), 30065–30081.

-

Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 334-343.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8683–8692.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES | Semantic Scholar [semanticscholar.org]

- 3. Investigation of the Biological Properties of (Hetero)Aromatic Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 71058-35-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. eng.uc.edu [eng.uc.edu]

- 14. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. web.pdx.edu [web.pdx.edu]

- 17. rsc.org [rsc.org]

- 18. 4-Methylthiosemicarbazide(6610-29-3) 1H NMR spectrum [chemicalbook.com]

- 19. rsc.org [rsc.org]

- 20. scs.illinois.edu [scs.illinois.edu]

- 21. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 13C NMR [m.chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]

- 26. scirp.org [scirp.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Executive Summary

4-(2,6-Dimethylphenyl)-3-thiosemicarbazide is a molecule of significant interest within medicinal chemistry, belonging to the versatile thiosemicarbazide class of compounds known for a wide spectrum of biological activities.[1][2] The unique structural feature of this analog is the 2,6-dimethylphenyl substituent, which introduces steric hindrance that can profoundly influence its conformational preferences, receptor binding, and metabolic stability. Accurate and comprehensive structural verification is the bedrock of any drug discovery campaign. This guide provides an in-depth framework for the definitive spectroscopic analysis of this compound, detailing the theoretical basis, experimental protocols, and data interpretation for Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Significance of Substituted Thiosemicarbazides

Thiosemicarbazides and their derivatives, thiosemicarbazones, are privileged scaffolds in drug development, exhibiting a remarkable range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties.[3][4] Their biological activity is often attributed to their ability to chelate metal ions essential for enzymatic function or to interact with biological targets through hydrogen bonding and other non-covalent interactions.[5][6]

The title compound, this compound (Molecular Formula: C₉H₁₃N₃S, Molecular Weight: 195.28 g/mol [7]), incorporates a sterically demanding 2,6-dimethylphenyl group. This substitution is a deliberate design element intended to modulate the molecule's physicochemical properties. The methyl groups can restrict rotation around the N-aryl bond, locking the molecule into specific conformations that may enhance binding affinity for a target protein or protect it from metabolic degradation. Therefore, unambiguous confirmation of its structure and purity through rigorous spectroscopic analysis is a critical prerequisite for its use in biological assays and further development.

Synthesis and Purification

The synthesis of 4-aryl-3-thiosemicarbazides is typically achieved through a reliable and efficient nucleophilic addition reaction between the corresponding aryl isothiocyanate and hydrazine hydrate.[8] The causality behind this choice is the high reactivity of the electrophilic carbon atom in the isothiocyanate group towards the nucleophilic hydrazine.

Experimental Protocol: Synthesis

-

Reagent Preparation: Prepare a solution of hydrazine hydrate (1.0 equivalent) in ethanol (approx. 5 mL per mmol). In a separate flask, dissolve 2,6-dimethylphenyl isothiocyanate (1.0 equivalent) in ethanol (approx. 5 mL per mmol).

-

Reaction: While stirring vigorously in an ice bath (0-5 °C), add the 2,6-dimethylphenyl isothiocyanate solution dropwise to the hydrazine hydrate solution. The controlled temperature is crucial to manage the exothermic nature of the reaction.

-

Precipitation: Upon addition, a white solid precipitate of this compound typically forms. Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold ethanol to remove any unreacted starting materials. For high-purity material required for biological testing, recrystallization from a suitable solvent like ethanol is recommended.

-

Drying: Dry the purified product under vacuum to yield a white crystalline solid.

Caption: Workflow for the synthesis of the title compound.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is essential to confirm the presence of N-H, C=S, and aromatic C-H/C=C bonds, which are the defining features of its structure.

Experimental Protocol: FT-IR

-

Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR) method. Place a small amount (1-2 mg) of the dried, crystalline compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric (CO₂, H₂O) interference.

Data Interpretation

The FT-IR spectrum provides a unique fingerprint of the molecule. Key vibrational bands are assigned based on established correlation tables and data from similar compounds.[9][10][11]

-

N-H Stretching: The molecule contains both a primary amine (-NH₂) and a secondary amide-like (-NH-) group. These typically appear as multiple sharp or broad bands in the 3100–3400 cm⁻¹ region. The broadening is often indicative of hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear in the 2850–3000 cm⁻¹ range.

-

C=C Stretching: Aromatic ring skeletal vibrations typically produce several sharp bands in the 1450–1600 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600–1650 cm⁻¹.

-

C=S Stretching: The thiocarbonyl (C=S) or "thione" stretch is a critical diagnostic peak. It is generally weaker than a C=O stretch and is found in the 1200–1300 cm⁻¹ region.[12] Its exact position is sensitive to the electronic and steric environment.

Data Summary: FT-IR

| Wavenumber Range (cm⁻¹) | Assignment | Expected Appearance |

| 3100 – 3400 | N-H Stretching (Amine & Amide) | Multiple sharp/broad bands |

| 3000 – 3100 | Aromatic C-H Stretching | Sharp, medium intensity |

| 2850 – 3000 | Aliphatic C-H Stretching (Methyl) | Sharp, medium intensity |

| 1450 – 1600 | Aromatic C=C Skeletal Vibrations | Multiple sharp bands |

| 1200 – 1300 | C=S Stretching (Thione) | Medium to strong band |

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a complete structural assignment can be made. For this molecule, NMR confirms the substitution pattern on the phenyl ring and the connectivity of the thiosemicarbazide chain.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6–0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical; its ability to form hydrogen bonds with the sample's N-H protons slows down their chemical exchange, allowing them to be observed as distinct, and often broad, signals in the ¹H NMR spectrum.[13]

-

Data Acquisition (¹H NMR): Acquire the proton NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

-

Data Acquisition (¹³C NMR): Acquire the carbon-13 NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation: ¹H NMR

The ¹H NMR spectrum provides a wealth of information. Based on data for the title compound, the following signals are expected[13]:

-

Aromatic Protons (H-Ar): The three protons on the 2,6-dimethylphenyl ring will appear in the aromatic region (~7.0-7.5 ppm). Due to the symmetrical substitution, the two meta-protons will be chemically equivalent, and the para-proton will be unique, likely resulting in a complex multiplet pattern (often appearing as a triplet for the para-H and a doublet for the meta-H).

-

Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent due to rotation around the C-N bond. They will appear as a sharp singlet, integrating to 6 protons, in the upfield region (~2.1-2.3 ppm).

-

N-H Protons: Three distinct N-H signals are expected, all appearing as broad singlets due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

-

-NH-Ar: The proton attached to the nitrogen bonded to the ring (~9.0-9.5 ppm).

-

-NH-NH₂: The central proton of the hydrazine unit (~8.0-8.5 ppm).

-

-NH₂: The two protons of the terminal amino group (~4.5-5.5 ppm), integrating to 2 protons.

-

Data Interpretation: ¹³C NMR

The ¹³C NMR spectrum confirms the carbon skeleton.

-

Thiocarbonyl Carbon (C=S): This is the most diagnostic signal, appearing significantly downfield in the range of 175–185 ppm due to the deshielding effect of the sulfur atom.[10][14]

-

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to symmetry:

-

C-ipso (C-N): ~135-140 ppm.

-

C-ortho (C-CH₃): ~130-135 ppm.

-

C-meta (C-H): ~128-130 ppm.

-

C-para (C-H): ~125-128 ppm.

-

-

Methyl Carbons (-CH₃): A single signal in the upfield aliphatic region (~18-22 ppm) confirms the equivalence of the two methyl groups.

Data Summary: NMR (in DMSO-d₆)

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | -NH-Ar | ~9.0 – 9.5 | Broad s | 1H |

| ¹H | -NH-NH₂ | ~8.0 – 8.5 | Broad s | 1H |

| ¹H | Aromatic-H | ~7.0 – 7.5 | m | 3H |

| ¹H | -NH₂ | ~4.5 – 5.5 | Broad s | 2H |

| ¹H | -CH₃ | ~2.1 – 2.3 | s | 6H |

| ¹³C | C=S | ~175 – 185 | s | - |

| ¹³C | Aromatic Carbons | ~125 – 140 | s | - |

| ¹³C | -CH₃ | ~18 – 22 | s | - |

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl ring and the thiourea moiety (-NH-C(=S)-NH-). This analysis is useful for quantitative measurements (e.g., using the Beer-Lambert law) and for monitoring reactions.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent, such as methanol or ethanol.

-

Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference blank.

Data Interpretation

The UV-Vis spectrum is expected to show two main absorption bands:

-

π → π* Transition: A high-intensity absorption band, typically below 250 nm, arising from electronic transitions within the aromatic phenyl ring.

-

n → π* Transition: A lower-intensity absorption band at a longer wavelength, typically between 280–320 nm, associated with the promotion of a non-bonding electron (from N or S) to an anti-bonding π* orbital of the C=S group.[12][15]

Integrated Spectroscopic Workflow

The definitive characterization of this compound relies on the synergistic interpretation of data from all spectroscopic techniques. This integrated approach provides a self-validating system for structural confirmation.

Caption: Integrated workflow for spectroscopic structural verification.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. FT-IR confirms the presence of key functional groups, UV-Vis identifies the electronic chromophores, and NMR spectroscopy provides the definitive map of the molecular framework. By following the detailed protocols and interpretation guidelines presented in this guide, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this promising compound, establishing a solid foundation for subsequent biological and pharmacological investigations.

References

-

Kumar, A., Mishra, R., Mazumder, A., Mazumder, R., & Kumar, A. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs: A Review. Asian Journal of Chemistry, 33(9), 1957-1975. [Link][1][16]

-

Asif, M. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 13(3), 857–866. [Link][17]

-

Damena, T., & Abdisa, T. (2021). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry, Section B, 3(3), 243-270. [Link][3]

-

Kumar, D., & Kumar, N. (2022). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Bioorganic Chemistry, 128, 106093. [Link][2]

-

Mohamed, S. A., & El-Sonbati, A. Z. (2018). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 34(2), 896-902. [Link][5]

-

Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2017). An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. Journal of Chemistry, 2017, 8535802. [Link][9]

-

Shoukat, W., Shoukat, M. N., Hussain, S., Masood, M., Saeed, R., & Nazeer, M. N. (2022). An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes. Central Asian Journal of Medical and Natural Science, 3(5), 416-423. [Link][18]

-

El-Shazly, R. M., Al-Jahdali, M., & El-Gamil, M. M. (2006). Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. Journal of Coordination Chemistry, 59(8), 845-859. [Link][6]

-

Gümrükçüoğlu, İ., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. [Link][10]

-

Khan, I., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega, 5(46), 29949–29961. [Link][12][19]

-

Sharma, K., et al. (2022). Representative 13 C-NMR spectrum of compound (3). ResearchGate. [Link][20]

-

ResearchGate. (n.d.). IR spectra of thiosemicarbazide. [Link][11]

-

Pitucha, M., et al. (2025). Synthesis, in silico and in vitro studies and FTIR microspectroscopy of new thiosemicarbazide derivatives with potential antimelanoma activity. Bioorganic Chemistry. [Link][4]

-

Ali, A., et al. (2025). Dimethyltin (IV) complexes of new thiosemicarbazone ligand with piperazine- 1-yimethylene moiety: Synthesis, spectral characterization and antibacterial activity. Inorganic Chemistry Communications. [Link][14]

-

Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -... South African Journal of Chemistry, 72, 169-181. [Link][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Synthesis, in silico and in vitro studies and FTIR microspectroscopy of new thiosemicarbazide derivatives with potential antimelanoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectrabase.com [spectrabase.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 16. asianpubs.org [asianpubs.org]

- 17. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cajmns.casjournal.org [cajmns.casjournal.org]

- 19. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(2,6-dimethylphenyl)-3-thiosemicarbazide. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy as applied to this molecule, offering a detailed interpretation of its spectral features. The guide outlines a standard experimental protocol for data acquisition and presents a thorough assignment of chemical shifts, multiplicities, and coupling constants. The causality behind the spectral characteristics is explained, drawing upon fundamental principles of nuclear shielding, spin-spin coupling, and the influence of molecular structure on the NMR spectrum.

Introduction: The Significance of this compound and its Spectroscopic Characterization

Thiosemicarbazides are a class of compounds recognized for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. The title compound, this compound, incorporates a sterically hindered dimethylphenyl group, which can significantly influence its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for its quality control and for studying its interactions in biological systems. This guide provides a foundational understanding of the NMR characteristics of this specific thiosemicarbazide derivative.

Fundamental Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.

-

Chemical Shift (δ) : The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. This variation, known as the chemical shift and measured in parts per million (ppm), provides information about the functional group and the electronic nature of the surrounding atoms.[1]

-

Integration : The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.

-

Spin-Spin Coupling (Multiplicity) : The magnetic field experienced by a nucleus is influenced by the spin states of neighboring nuclei, leading to the splitting of NMR signals into characteristic patterns (e.g., singlet, doublet, triplet). The pattern of this splitting, or multiplicity, reveals the number of adjacent protons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the analysis of this compound.

Sample Preparation

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its ability to form hydrogen bonds helps in observing the labile N-H protons, which might otherwise exchange too rapidly or broaden into the baseline in other solvents.[2]

-

Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.[3]

-

Filtration : To remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring ¹H and ¹³C NMR spectra.

Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.

-

Spectrometer : A 300 MHz or higher field NMR spectrometer is suitable for routine analysis.

-

¹H NMR Acquisition : A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition : A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, fully assigned spectrum for this compound is not readily found, a highly accurate prediction can be made based on the analysis of its structural components and comparison with similar compounds. The data presented below is based on spectra recorded in DMSO-d₆.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.2 | Singlet | 1H | N⁴-H | The N-H proton attached to the aromatic ring is expected to be a sharp singlet in DMSO-d₆. Its downfield shift is due to the deshielding effect of the aromatic ring and the thiocarbonyl group. |

| ~8.1 | Singlet | 1H | N²-H | This hydrazinic N-H proton is also expected to be a singlet. It is typically found at a slightly upfield position compared to the N⁴-H. |

| ~7.15 | Triplet | 1H | Ar-H (para) | The proton at the para position of the dimethylphenyl ring will be split by the two meta protons, resulting in a triplet. |

| ~7.05 | Doublet | 2H | Ar-H (meta) | The two equivalent meta protons will be split by the single para proton, giving a doublet. |

| ~4.5 | Broad Singlet | 2H | N¹H₂ | The terminal amino protons are often broader due to quadrupolar relaxation and exchange. They are expected to be the most upfield of the N-H protons. |

| ~2.2 | Singlet | 6H | Ar-CH₃ | The two equivalent methyl groups on the aromatic ring are not coupled to any protons and will therefore appear as a sharp singlet. |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~182 | C =S | The thiocarbonyl carbon is highly deshielded and appears significantly downfield. |

| ~136 | Ar-C (ipso, C-N) | The aromatic carbon directly attached to the nitrogen is expected in this region. |

| ~135 | Ar-C (ipso, C-CH₃) | The two equivalent aromatic carbons bearing the methyl groups will be found in this region. |

| ~128 | Ar-C (para) | The para carbon of the aromatic ring. |

| ~126 | Ar-C (meta) | The two equivalent meta carbons of the aromatic ring. |

| ~18 | Ar-C H₃ | The carbons of the two equivalent methyl groups are expected in the aliphatic region of the spectrum. |

Detailed Spectral Interpretation

The structural features of this compound give rise to a distinct NMR fingerprint.

Sources

An In-depth Technical Guide to the Crystal Structure of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide

Abstract

This technical guide provides a comprehensive analysis of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this writing, this guide leverages data from closely related analogs and computational modeling to present a detailed predictive analysis of its crystal structure. We will delve into the synthesis, spectroscopic characterization, thermal stability, and computational analysis, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies and theoretical frameworks presented herein are designed to serve as a robust foundation for future empirical studies on this and similar thiosemicarbazide derivatives.

Introduction: The Significance of Thiosemicarbazides

Thiosemicarbazides are a versatile class of compounds characterized by the reactive N-N-C(=S)-N scaffold.[1] Their unique structural features, including the presence of multiple donor atoms and the thione-thiol tautomerism, make them valuable precursors for the synthesis of a wide array of heterocyclic compounds such as 1,3,4-thiadiazoles and 1,2,4-triazoles.[2][3] These resulting heterocycles are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The biological efficacy of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes.[4]

The subject of this guide, this compound, incorporates a sterically hindered 2,6-dimethylphenyl group. This substitution is expected to significantly influence the molecule's conformational preferences, crystal packing, and, consequently, its physicochemical and biological properties.[5] Understanding the three-dimensional arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents and functional materials.

Synthesis and Crystallization

The synthesis of 4-aryl-3-thiosemicarbazides is a well-established and efficient process.[6] The primary route involves the nucleophilic addition of hydrazine hydrate to an appropriate aryl isothiocyanate.[6] For the synthesis of this compound, the reaction proceeds as follows:

Figure 1: General synthesis scheme for this compound.

Experimental Protocol: Synthesis

-

Preparation of Reactant Solutions: Prepare a solution of hydrazine hydrate (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. In a separate flask, prepare a suspension of 2,6-dimethylphenyl isothiocyanate (1.0 equivalent) in absolute ethanol.

-

Reaction: While vigorously stirring and cooling the hydrazine hydrate solution in an ice bath, add the 2,6-dimethylphenyl isothiocyanate suspension dropwise.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the solid product is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol, to yield pure crystals of this compound.[6]

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray crystallography is a critical step. A common and effective method is slow evaporation:

-

Saturated Solution Preparation: Prepare a saturated solution of the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at a slightly elevated temperature.

-

Filtration: Filter the hot solution to remove any insoluble impurities.

-

Slow Evaporation: Transfer the clear solution to a clean vial, cover it with a perforated cap (e.g., parafilm with a few pinholes), and allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

-

Crystal Harvesting: Once well-formed crystals appear, they can be carefully harvested for analysis.

Spectroscopic and Physicochemical Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the characteristic vibrational frequencies are expected in the following regions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3100-3400 | Amine and amide N-H vibrations |

| C-H Stretching | 2900-3100 | Aromatic and methyl C-H vibrations |

| C=S Stretching | 1200-1300 | Thione group vibration |

| C-N Stretching | 1000-1200 | Amine and amide C-N vibrations |

| Aromatic C=C | 1400-1600 | Phenyl ring skeletal vibrations |

Note: The exact positions of the peaks can be influenced by hydrogen bonding and the solid-state packing of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

-

¹H NMR: The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the N-H protons, the amino protons, and the methyl protons.[7] The protons of the N-H groups are typically observed as broad singlets, and their chemical shifts can be sensitive to concentration and temperature due to hydrogen bonding.[7]

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the 2,6-dimethylphenyl ring, the methyl groups, and the C=S carbon. The chemical shift of the C=S carbon is typically observed in the downfield region of the spectrum.[2]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 71058-35-0 | [1][8] |

| Molecular Formula | C₉H₁₃N₃S | [1][8] |

| Molecular Weight | 195.28 g/mol | [1][8] |

| Melting Point | 225 °C (decomposes) | [8] |

Predictive Analysis of the Crystal Structure

In the absence of a published crystal structure for this compound, we can predict its key structural features and intermolecular interactions based on the known crystal structures of analogous thiosemicarbazide and thiosemicarbazone derivatives.[9][10][11][12]

Molecular Conformation

The molecule is expected to adopt a conformation that minimizes steric hindrance between the bulky 2,6-dimethylphenyl group and the thiosemicarbazide moiety. The thiosemicarbazide backbone is likely to be relatively planar. The orientation of the phenyl ring with respect to the thiosemicarbazide plane will be a key conformational feature.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be dominated by hydrogen bonding interactions. The N-H groups of the thiosemicarbazide moiety can act as hydrogen bond donors, while the sulfur atom of the thione group and the nitrogen atoms can act as hydrogen bond acceptors.

Common hydrogen bonding motifs observed in the crystal structures of related compounds include the formation of centrosymmetric dimers through N-H···S hydrogen bonds.[12] These dimers can then be further linked into chains or sheets through other hydrogen bonding interactions.

Figure 2: Predicted hydrogen bonding motifs in the crystal structure.

Computational Analysis

Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, provide valuable insights into the electronic structure and intermolecular interactions within the crystal lattice.[4][13]

Density Functional Theory (DFT)

DFT calculations can be used to:

-

Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental crystal structure data of related compounds.

-

Calculate spectroscopic properties: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental data to aid in spectral assignment.[9][10]

-

Analyze frontier molecular orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the chemical reactivity and electronic transitions of the molecule.[9][10]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11] The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts.

For this compound, the Hirshfeld surface analysis is expected to reveal:

-

Dominant H···H contacts: Due to the abundance of hydrogen atoms in the molecule.

-

Significant H···S/S···H and H···N/N···H contacts: Corresponding to the key hydrogen bonding interactions.

-

H···C/C···H contacts: Representing weaker van der Waals interactions.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound.[14][15]

-

TGA: The TGA curve will show the weight loss of the compound as a function of temperature. For this compound, the analysis will reveal its decomposition temperature and the number of decomposition steps.[14][15]

-

DTA/DSC: The DTA or DSC curve will show the endothermic and exothermic processes that occur as the compound is heated. This includes melting, decomposition, and any phase transitions.[5] The melting point of this compound is reported to be around 225 °C, at which it also decomposes.[8]

Figure 3: Workflow for the thermal analysis of the compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and predicted structural properties of this compound. While a definitive crystal structure remains to be determined, the analysis of related compounds and computational modeling provides a strong foundation for understanding its molecular and supramolecular chemistry.

Future research should prioritize the growth of high-quality single crystals and the subsequent X-ray diffraction analysis to empirically validate the predictive models presented in this guide. A definitive crystal structure will be invaluable for rational drug design and the development of new materials based on this promising thiosemicarbazide scaffold. Further investigation into its biological activities, informed by its structural characteristics, will also be a crucial next step in exploring its therapeutic potential.

References

-

Gümrükçüoğlu, A., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark. [Link]

-

Khan, M. S., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega. [Link]

-

SpectraBase. (n.d.). This compound. Wiley. [Link]

-

Pitucha, M., et al. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Journal of Thermal Analysis and Calorimetry. [Link]

-

Ramos, P., et al. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. ResearchGate. [Link]

-

Hadji, D., et al. (2022). Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Revue Roumaine de Chimie. [Link]

-

Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Polycyclic Aromatic Compounds. [Link]

-

Yakan, H. (2026). New 2,6-dimethylphenyl derived thiosemicarbazones: Synthesis, spectroscopic elucidation, antioxidant activities, and theoretical studies. Journal of Molecular Structure. [Link]

-

Khan, M. S., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. PubMed Central. [Link]

-

Sciforum. (2025). Computational Studies of Thiosemicarbazone-based Metal Complexes and their Biological Applications. [Link]

-

MDPI. (2024). Computational Insights into Thiosemicarbazone Metal Complexes: Structural Elucidation, Reactivity Patterns, and Biomedical Implications. [Link]

-

CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). [Link]

-

PubChem. (n.d.). 4-(2,4-dimethylphenyl)-3-thiosemicarbazide. [Link]

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

-

de Lima, G. M., et al. (2018). Synthesis, crystal structure and Hirshfeld analysis of trans-bis{(2E)-N-phenyl-2-[(2E)-3-phenyl-2-propen-1-ylidene]hydrazinecarbothioamide}palladium(II). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Ponnuswamy, M. N., et al. (2006). Crystal structure and conformation study of N-methyl-t-3-methyl-r-2, c-6-diphenylpiperidin-4-one thiosemicarbazone. Crystal Research and Technology. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. chemmethod.com [chemmethod.com]

- 4. sciforum.net [sciforum.net]

- 5. cetco.com [cetco.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | 71058-35-0 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, crystal structure and Hirshfeld analysis of trans-bis{(2E)-N-phenyl-2-[(2E)-3-phenyl-2-propen-1-ylidene]hydrazinecarbothioamidato-κ2 N 1,S}palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure and conformation study of N‐methyl‐t‐3‐methyl‐r‐2, c‐6‐diphenylpiperidin‐4‐one thiosemicarbazone | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides are a class of compounds renowned for their diverse biological activities, serving as pivotal intermediates in the synthesis of various heterocyclic systems. This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide. The document delves into its synthesis, detailed spectroscopic characterization, and an exploration of its potential biological applications, with a focus on antimicrobial and anticancer activities. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering both foundational knowledge and practical experimental protocols.

Introduction

Thiosemicarbazides, characterized by the reactive N-N-C(=S)-N scaffold, have garnered significant attention in the scientific community due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The structural versatility of the thiosemicarbazide core allows for a myriad of substitutions, enabling the fine-tuning of their biological efficacy. The title compound, this compound, incorporates a sterically hindered 2,6-dimethylphenyl moiety, which is anticipated to influence its conformational preferences, reactivity, and interactions with biological targets. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent.

Synthesis of this compound

The synthesis of 4-aryl-3-thiosemicarbazides is a well-established and efficient process, typically involving the nucleophilic addition of hydrazine hydrate to an appropriate aryl isothiocyanate.[3] The 2,6-dimethylphenyl isothiocyanate serves as the key precursor for the target molecule.

Experimental Protocol: Synthesis

Materials:

-

2,6-Dimethylphenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Prepare a solution of hydrazine hydrate (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate flask, prepare a suspension of 2,6-dimethylphenyl isothiocyanate (1 equivalent) in ethanol.

-

With vigorous stirring and cooling in an ice bath, add the suspension of 2,6-dimethylphenyl isothiocyanate dropwise to the hydrazine hydrate solution using a dropping funnel.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with cold water.

-

Dry the purified this compound. For enhanced purity, recrystallization from ethanol can be performed.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential to confirm its identity, purity, and structural features. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 71058-35-0 | [4] |

| Molecular Formula | C₉H₁₃N₃S | [4] |

| Molecular Weight | 195.28 g/mol | [4] |

| Melting Point | 204 °C (Ethanol) | [4] |

| Boiling Point | 304.4 °C at 760 mmHg | [4] |

| Density | 1.228 g/cm³ | [4] |

| XLogP3 | 2.6 | [4] |

| Appearance | White solid |

Spectroscopic Analysis

Spectroscopic techniques provide detailed insights into the molecular structure of the synthesized compound.

FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3100 | N-H stretching | Amine (NH, NH₂) |

| 3100-3000 | C-H stretching (aromatic) | Phenyl ring |

| 2980-2850 | C-H stretching (aliphatic) | Methyl groups |

| ~1600 | N-H bending | Amine (NH₂) |

| 1550-1450 | C=C stretching (aromatic) | Phenyl ring |

| ~1250 | C=S stretching | Thione |

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[5]

¹H NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆): [5]

-

~9.5-10.0 ppm (s, 1H): -NH- proton.

-

~8.0-8.5 ppm (s, 2H): -NH₂ protons.

-

~7.0-7.5 ppm (m, 3H): Aromatic protons of the dimethylphenyl ring.

-

~2.2-2.4 ppm (s, 6H): Methyl (-CH₃) protons.

¹³C NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆):

-

~180-185 ppm: C=S (thione) carbon.

-

~135-140 ppm: Quaternary aromatic carbons attached to methyl groups.

-

~125-130 ppm: Aromatic CH carbons.

-

~18-22 ppm: Methyl (-CH₃) carbons.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[6]

Expected Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 195.28.[4] Common fragmentation pathways for thiosemicarbazides may involve cleavage of the N-N bond and the thioamide group.

X-ray Crystallography

For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.

Method: Slow Evaporation

-

Prepare a saturated or nearly saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

Caption: Workflow for growing single crystals via slow evaporation.

Potential Biological Activities

Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities.[1] The presence of the 2,6-dimethylphenyl group in the target compound may modulate these activities.

Antimicrobial Activity

Thiosemicarbazides can act as inhibitors of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death.[4]

Method: Broth Microdilution

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (broth with microorganism) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

The anticancer mechanism of thiosemicarbazones, derivatives of thiosemicarbazides, is often attributed to the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.[1][7] They are also known to chelate metal ions, which can disrupt essential cellular processes.[5]

Method: MTT Assay

-

Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Proposed mechanism of anticancer activity for thiosemicarbazide derivatives.

Conclusion

This compound is a synthetically accessible compound with a well-defined physicochemical profile. Its structural features, particularly the substituted phenyl ring, make it an interesting candidate for further investigation in the realm of medicinal chemistry. The detailed experimental protocols provided in this guide for its synthesis, characterization, and preliminary biological evaluation are intended to facilitate future research and development efforts. The potential antimicrobial and anticancer activities of this compound, and its derivatives, warrant more in-depth studies to elucidate their precise mechanisms of action and to explore their therapeutic potential.

References

- A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES. (2012). Journal of Molecular Modeling.

-

This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link]

- Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (2023). MDPI.

- Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. (2021). Advanced Journal of Chemistry B.

- Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Journal of Chemical and Pharmaceutical Research.

-

CAS#:71058-35-0 | this compound | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]

-

Preparation of 4-phenyl-3-thiosemicarbazide (2). - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

- New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (2024). Molecules.

- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2013). Molecules.

- An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (2021). Asian Journal of Chemistry.

- Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. (2020). ACS Omega.

Sources

- 1. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 5. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Purity Assessment of Synthesized 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and regulatory compliance. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1] The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A, that mandate the identification and control of impurities in new drug substances.[1][2][3] This guide provides a comprehensive, field-proven framework for the rigorous purity assessment of a novel synthesized compound, 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, intended for researchers, scientists, and drug development professionals. Our approach is built on the principle of orthogonality—employing multiple, independent analytical techniques to build a complete and trustworthy purity profile.

Synthesis and the Genesis of Impurities

A robust purity assessment begins with a deep understanding of the synthetic pathway, as it is the primary source of potential impurities. This compound is typically synthesized via the nucleophilic addition of hydrazine hydrate to 2,6-dimethylphenyl isothiocyanate.

The primary impurities are often predictable by-products of this reaction:

-

Starting Materials: Unreacted 2,6-dimethylphenyl isothiocyanate and residual hydrazine.

-

By-products: Symmetrically disubstituted products or products from side reactions.

-

Reagents and Solvents: Residual catalysts, reagents, or solvents used during the synthesis and purification process.[1]

-

Degradation Products: Compounds formed during storage or under specific stress conditions.

Caption: Synthesis pathway for this compound.

The Orthogonal Analytical Workflow: A Multi-Pronged Strategy

Relying on a single analytical technique is insufficient for a definitive purity statement. An orthogonal approach, using techniques that measure different physicochemical properties, is essential for a comprehensive and self-validating assessment. For instance, a chromatographic separation (like HPLC) should be complemented by spectroscopic identification (NMR, MS) and a fundamental composition analysis (Elemental Analysis).

Caption: Orthogonal workflow for comprehensive purity assessment.

Chromatographic Techniques: Separation and Quantification

Chromatography is the cornerstone of purity analysis, physically separating the main compound from its impurities.[4]

Thin-Layer Chromatography (TLC): The Rapid Qualitative Check

Expertise & Experience: TLC is an invaluable first-pass technique. It is fast, inexpensive, and provides a crucial visual assessment of the reaction's success and the complexity of the product mixture.[5][6][7][8] A single, well-defined spot is a good preliminary indicator of purity, while multiple spots immediately signal the presence of impurities.[5][6]

Experimental Protocol: TLC Analysis

-

Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[6][9]

-

Spotting: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol). Using a capillary tube, spot the solution onto the origin line. It is good practice to co-spot with the starting materials for direct comparison.[6]

-

Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). The chamber should be saturated with solvent vapor. Allow the solvent front to travel up the plate.[5][7]

-

Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm) or by staining with an agent like iodine.[10]

-

Analysis: Calculate the Retention Factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[6][11]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Expertise & Experience: HPLC, particularly reversed-phase HPLC (RP-HPLC), is the definitive method for quantifying purity. It offers high resolution and sensitivity, allowing for the detection and quantification of impurities at levels below 0.05%, as required by ICH guidelines.[2][11] The method's validation is critical to ensure its accuracy, precision, and reliability, adhering to standards like USP <1225>.[12][13][14][15]

Experimental Protocol: Validated RP-HPLC Method

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer). The specific gradient must be developed to achieve optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the main compound and potential impurities have significant absorbance.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Analysis & Quantification:

-

Inject the sample onto the column.

-

Record the chromatogram.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Method Validation Parameters (per ICH/USP): [12][13][16]

| Parameter | Purpose | Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the method can separate the analyte from impurities. | Peak purity analysis, no co-elution. |

| Linearity | To verify a proportional response to analyte concentration. | Correlation coefficient (r²) > 0.99 for a series of dilutions. |

| Accuracy | To measure the closeness of results to the true value. | Recovery of 98-102% for spiked samples. |

| Precision | To assess the method's repeatability and reproducibility. | Relative Standard Deviation (RSD) < 2%. |

| LOD/LOQ | To determine the lowest detectable/quantifiable concentration. | Signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ). |

Spectroscopic Techniques: Structural Identity and Confirmation

Spectroscopic methods provide orthogonal confirmation of the compound's identity and structure, which is a prerequisite for any purity claim.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation in organic chemistry.[17] A clean ¹H and ¹³C NMR spectrum, with all peaks correctly assigned and integrated, provides unequivocal proof of the compound's identity and is a strong indicator of high purity.[17][18] The absence of unexpected signals is critical.

Expected ¹H NMR Signals for this compound (in DMSO-d₆):

-

Aromatic Protons: Signals in the aromatic region (~7.0-7.2 ppm) corresponding to the protons on the dimethylphenyl ring.

-

Methyl Protons: A singlet around ~2.2 ppm integrating to 6 protons from the two methyl groups.

-